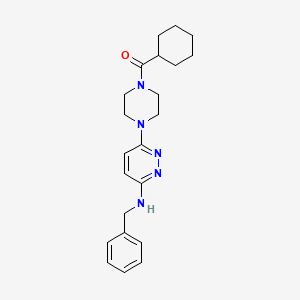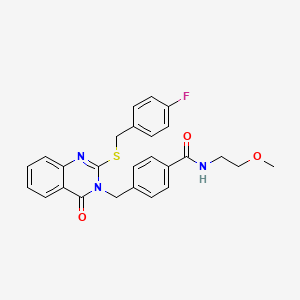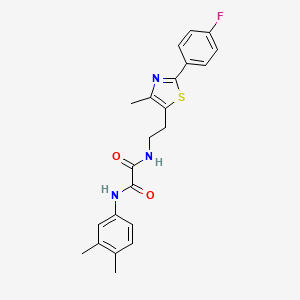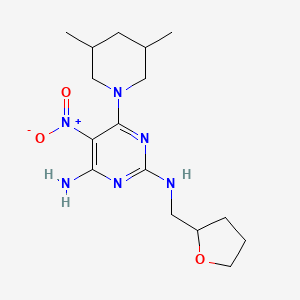
N-Benzyl-6-(4-cyclohexanecarbonylpiperazin-1-YL)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the pyridazin-3-amine with benzyl chloride or benzyl bromide.
- Use a base (such as sodium hydroxide) to facilitate the substitution.
Cyclohexanecarbonylpiperazine Substitution:
- React the benzylated pyridazin-3-amine with cyclohexanecarbonylpiperazine.
- Optimize reaction conditions (solvent, temperature, time) for high yield.
Preparation Methods
The synthetic route for N-Benzyl-6-(4-cyclohexanecarbonylpiperazin-1-YL)pyridazin-3-amine involves several steps. While I don’t have specific details on industrial production methods, here’s a general outline:
-
Synthesis of the Pyridazin-3-amine Core:
- Start with a suitable pyridazine precursor.
- Introduce the amine functionality at position 3 using appropriate reagents.
- Protect the amine group if necessary.
Chemical Reactions Analysis
N-Benzyl-6-(4-cyclohexanecarbonylpiperazin-1-YL)pyridazin-3-amine can undergo various reactions:
Oxidation: Oxidation of the benzyl group or piperazine moiety.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions at the piperazine nitrogen.
Common Reagents: Sodium borohydride, hydrogen peroxide, acetic anhydride, etc.
Scientific Research Applications
Medicine: Investigate its antimicrobial properties, especially against Mycobacterium tuberculosis.
Chemistry: Explore its reactivity and use as a building block for other molecules.
Biology: Study its effects on cellular processes.
Mechanism of Action
The exact mechanism remains to be fully elucidated, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to understand its mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare N-Benzyl-6-(4-cyclohexanecarbonylpiperazin-1-YL)pyridazin-3-amine with related benzamide derivatives. Its unique structure may offer advantages over other compounds in terms of selectivity and efficacy.
Properties
Molecular Formula |
C22H29N5O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C22H29N5O/c28-22(19-9-5-2-6-10-19)27-15-13-26(14-16-27)21-12-11-20(24-25-21)23-17-18-7-3-1-4-8-18/h1,3-4,7-8,11-12,19H,2,5-6,9-10,13-17H2,(H,23,24) |
InChI Key |
RFLZLNFOUDFZLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11257709.png)
![6-Methoxy-N-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)furo[2,3-B]quinoline-2-carboxamide](/img/structure/B11257713.png)
![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257715.png)
![ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11257729.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide](/img/structure/B11257736.png)
![Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11257744.png)


![N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11257775.png)
![N-[3-(propan-2-yloxy)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B11257787.png)
![N-benzyl-6-[4-(4-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11257796.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11257815.png)

